Tenalisib - 1639417-53-0

Tenalisib

Catalog Number: EVT-287283
CAS Number: 1639417-53-0
Molecular Formula: C23H18FN5O2
Molecular Weight: 415.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenalisib (RP6530) is a potent, highly selective, next-generation, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, and salt-inducible kinase 3 (SIK3) [, , ]. It exhibits nanomolar inhibitory potency against these targets []. In scientific research, Tenalisib serves as a valuable tool to investigate the roles of PI3Kδ, PI3Kγ, and SIK3 in various cellular processes and disease models.

Mechanism of Action

Tenalisib exerts its biological effects primarily by inhibiting PI3Kδ, PI3Kγ, and SIK3 []. These enzymes play crucial roles in signal transduction pathways regulating cell growth, proliferation, survival, metabolism, and immune responses.

  • PI3K Inhibition: Tenalisib potently inhibits both PI3Kδ and PI3Kγ, which are predominantly expressed in hematopoietic cells and play key roles in B-cell and T-cell development and activation []. By inhibiting PI3Kδ/γ, Tenalisib disrupts downstream signaling pathways, leading to reduced proliferation and survival of malignant cells.

  • SIK3 Inhibition: Tenalisib's major metabolite, IN0385, exhibits potent inhibitory activity against SIK3 [, ]. SIK3 is involved in various cellular processes, including glucose homeostasis, lipid metabolism, and tumorigenesis. Inhibition of SIK3 by Tenalisib may contribute to its anti-tumor activity, although the exact mechanisms are still under investigation.

  • Impact on Tumor Microenvironment: In pre-clinical models, Tenalisib has been shown to modulate the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype []. Additionally, Tenalisib has demonstrated a marked reduction in angiogenesis in preclinical studies [].

Applications
  • T-cell Lymphoma (TCL): Tenalisib has demonstrated significant clinical activity as a single agent and in combination with other therapies in relapsed/refractory TCL [, , , , , ]. It has shown promising overall response rates and manageable safety profiles in clinical trials for both peripheral TCL (PTCL) and cutaneous TCL (CTCL).

  • Chronic Lymphocytic Leukemia (CLL): Preclinical studies showed that Tenalisib effectively induced cytotoxicity in patient-derived CLL cells and synergized with fludarabine and ibrutinib []. Clinical trials are ongoing to evaluate its efficacy and safety in relapsed/refractory CLL.

  • Classical Hodgkin Lymphoma (cHL): Research suggests that combining Tenalisib with pembrolizumab, a PD-1 inhibitor, could enhance anti-tumor activity in cHL []. Clinical trials are underway to investigate this combination therapy.

  • Breast Cancer: Preclinical studies have shown that Tenalisib enhances the activity of chemotherapeutic agents like paclitaxel and doxorubicin in breast cancer cell lines [, ]. Phase II clinical trials are ongoing to evaluate its efficacy and safety as a single agent in patients with locally advanced or metastatic breast cancer, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) subtypes.

Romidepsin

Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor, a class of drugs that modify gene expression by preventing the removal of acetyl groups from histones. This mechanism can induce cell cycle arrest and apoptosis in cancer cells. Romidepsin is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) [, ].

Relevance: Romidepsin is being investigated in combination with Tenalisib for the treatment of relapsed/refractory T-cell lymphoma (TCL) [, ]. Preclinical studies have demonstrated synergistic anti-tumor activity when Tenalisib is combined with Romidepsin in TCL cell lines [, ]. Clinical trials are ongoing to assess the safety and efficacy of this combination therapy [, ].

Pembrolizumab

Compound Description: Pembrolizumab is a monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor found on T-cells and its ligands, PD-L1 and PD-L2. This blockade enhances the immune system's ability to recognize and destroy cancer cells. Pembrolizumab is approved for the treatment of several cancers, including Hodgkin Lymphoma. [].

Relevance: Tenalisib is being studied in combination with Pembrolizumab as a potential treatment for relapsed/refractory classical Hodgkin Lymphoma []. This combination aims to enhance anti-tumor activity by targeting both the PI3K pathway and the PD-1/PD-L1 immune checkpoint pathway.

Fludarabine

Compound Description: Fludarabine is a purine analog antimetabolite. It interferes with DNA synthesis by inhibiting multiple enzymes involved in DNA replication and repair. Fludarabine is used in the treatment of chronic lymphocytic leukemia (CLL) and some lymphomas. [].

Relevance: Fludarabine is mentioned in in vitro studies as a synergistic agent with Tenalisib in the treatment of chronic lymphocytic leukemia (CLL) []. These studies show that Tenalisib at low concentrations potentiates the cytotoxic effects of Fludarabine in primary CLL cells [].

Ibrutinib

Compound Description: Ibrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme essential for B-cell receptor signaling. By inhibiting BTK, Ibrutinib blocks the proliferation and survival of malignant B-cells and is used in treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies. []

Relevance: Similar to Fludarabine, Ibrutinib is also highlighted in in vitro studies demonstrating synergy with Tenalisib in the treatment of chronic lymphocytic leukemia (CLL) []. The research indicates that combining these drugs leads to enhanced cytotoxic effects in CLL cells [].

IN0385

Compound Description: IN0385 is a major metabolite of Tenalisib and a potent inhibitor of Salt Inducible Kinase-3 (SIK3) [, ]. SIK3 overexpression is linked to tumorigenesis in various cancers, including breast cancer.

Relevance: IN0385, as a significant metabolite of Tenalisib, contributes to the overall anticancer activity of Tenalisib [, ]. Its role in inhibiting SIK3 is particularly relevant in the context of breast cancer treatment, where SIK3 is often overexpressed.

Paclitaxel

Compound Description: Paclitaxel is a taxane-class chemotherapy drug that interferes with cell division by stabilizing microtubules, preventing their disassembly, and ultimately leading to cell cycle arrest and apoptosis. It is used in various cancers, including breast cancer. []

Relevance: Preclinical studies in breast cancer cell lines have shown that Tenalisib enhances the antitumor activity of Paclitaxel []. This synergistic effect suggests that the combination of Tenalisib and Paclitaxel could be a potential therapeutic strategy for treating breast cancer.

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic with antitumor activity. It works by intercalating into DNA, inhibiting topoisomerase II, and creating free radicals that damage DNA, ultimately leading to cell death. Doxorubicin is used in various cancers, including breast cancer. []

Relevance: Similar to Paclitaxel, preclinical studies using breast cancer cell lines demonstrated that Tenalisib potentiates the antitumor activity of Doxorubicin []. This synergistic interaction suggests that combining Tenalisib with Doxorubicin could be a promising approach for treating breast cancer.

Properties

CAS Number

1639417-53-0

Product Name

Tenalisib

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one

Molecular Formula

C23H18FN5O2

Molecular Weight

415.43

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N

SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

RP6530; RP6530; RP 6530; Tenalisib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.